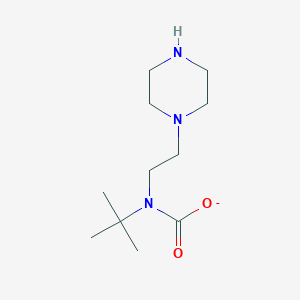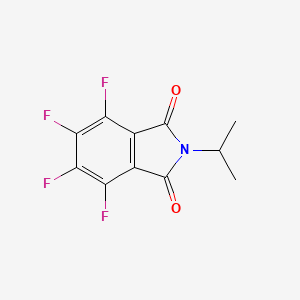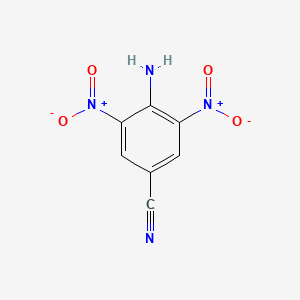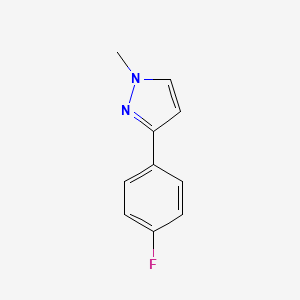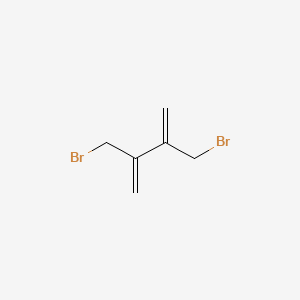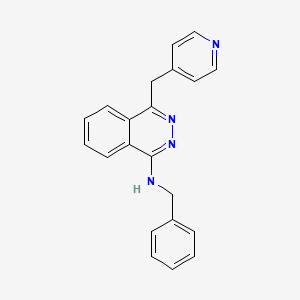![molecular formula C9H5BrClN3 B8637749 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B8637749.png)
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile is a heterocyclic compound that features a pyrrolopyridine core substituted with bromine, chlorine, and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3), are often employed to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolopyridine core.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds.
科学研究应用
Chemistry
In chemistry, 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .
作用机制
The mechanism of action of 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
相似化合物的比较
Similar Compounds
- 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-7-methoxy-6-azaindole
- 4-Hydroxy-5-azaindole
- 4-Methoxy-5-azaindole
Uniqueness
Compared to similar compounds, 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile stands out due to the presence of the acetonitrile group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials.
属性
分子式 |
C9H5BrClN3 |
|---|---|
分子量 |
270.51 g/mol |
IUPAC 名称 |
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrClN3/c10-6-4-14-9(11)8-7(6)5(1-2-12)3-13-8/h3-4,13H,1H2 |
InChI 键 |
KHWMDCORWZAVCP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N1)C(=NC=C2Br)Cl)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

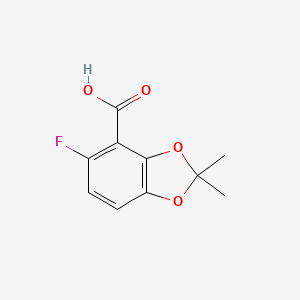

![Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate](/img/structure/B8637700.png)
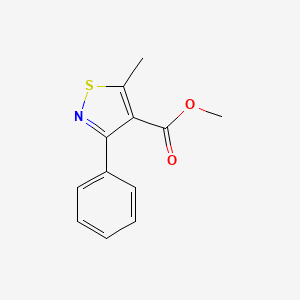
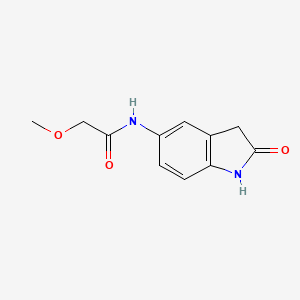
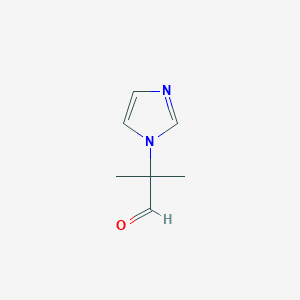
![[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid](/img/structure/B8637714.png)
